Ethyl 5-formylthiazole-2-carboxylate
Description
Significance of Thiazole (B1198619) Heterocycles in Organic Synthesis and Medicinal Chemistry
The thiazole ring is a prominent scaffold in the fields of organic and medicinal chemistry. acs.orgbohrium.com Its aromatic nature and the presence of nitrogen and sulfur heteroatoms confer unique chemical properties that are leveraged in the synthesis of a wide array of compounds. nih.gov Thiazole derivatives are integral components of numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities. ijper.orgresearchgate.net
This versatile nucleus is found in pharmaceuticals with applications including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral agents. nih.govpharmaguideline.comnih.gov For instance, the thiazole ring is a core component of vitamin B1 (thiamine), which is essential for neurological function. nih.gov Furthermore, it is present in widely used drugs such as the antiretroviral ritonavir (B1064) and the non-steroidal anti-inflammatory drug meloxicam. ijper.orgpharmaguideline.com The ability of the thiazole ring to be modified at various positions allows chemists to fine-tune the pharmacological properties of molecules, making it a privileged structure in drug discovery and development. bohrium.comnih.gov
Strategic Importance of Formyl and Ester Functionalities in Thiazole Scaffolds
The strategic placement of formyl and ester groups on the thiazole ring of Ethyl 5-formylthiazole-2-carboxylate provides synthetic chemists with versatile handles for molecular elaboration. The reactivity of the thiazole ring is influenced by its substituents; electrophilic substitution reactions are generally favored at the C5 position, making the introduction of the formyl group at this site a key synthetic feature. ijper.orgpharmaguideline.com
The formyl group at position 5 is a particularly useful functional group. It can readily participate in a variety of chemical transformations, including condensations, oxidations, and reductions. For example, it can react with amines to form Schiff bases, which are important intermediates for the synthesis of various heterocyclic systems and biologically active compounds. chemshuttle.com The aldehyde can also be oxidized to a carboxylic acid or reduced to a hydroxyl group, providing pathways to a diverse range of derivatives.
The ethyl ester functionality at position 2 is another critical reactive site. Ester groups can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other functional groups. mdpi.com This allows for the coupling of the thiazole scaffold to other molecules, such as peptides or other heterocyclic systems, to create hybrid molecules with potentially enhanced biological activity. mdpi.comresearchgate.net For instance, the synthesis of novel thiazole-5-carboxamide (B1230067) derivatives has been explored for their anticancer activities. mdpi.com
Overview of Current Research Trajectories for this compound and Analogous Systems
Current research involving this compound and structurally similar compounds primarily focuses on their utility as intermediates in the synthesis of novel, biologically active agents. The bifunctional nature of this molecule allows it to serve as a versatile platform for generating libraries of compounds for drug discovery screening.
One significant area of research is the use of analogous formyl-thiazole derivatives as key intermediates for pharmaceuticals. For example, 4-methyl-5-formylthiazole is a crucial building block in the synthesis of cefditoren (B193786) pivoxil, a third-generation cephalosporin (B10832234) antibiotic. tandfonline.comnih.gov This highlights the industrial relevance of this class of compounds.
Furthermore, research has demonstrated the use of similar molecules, such as ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, in multicomponent reactions like the Kabachnik–Fields reaction to synthesize novel thiazolyl α-aminophosphonates, which are then evaluated for their biological activities. researchgate.net The formyl group is the key reactive center in such syntheses, allowing for the one-pot construction of complex molecular structures. The development of efficient, one-pot synthesis procedures for substituted ethyl thiazole-5-carboxylates is an active area of research, aiming to simplify manufacturing processes and improve yields. tandfonline.com These research trajectories underscore the strategic importance of this compound and its analogs as foundational molecules for creating diverse and complex compounds with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-formyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)6-8-3-5(4-9)12-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLNDDTKZZZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960235-22-7 | |
| Record name | ethyl 5-formyl-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 5 Formylthiazole 2 Carboxylate
De Novo Thiazole (B1198619) Ring Construction Strategies
The construction of the thiazole ring itself is the foundational step in the synthesis of Ethyl 5-formylthiazole-2-carboxylate. Methodologies are primarily centered around the Hantzsch thiazole synthesis and its variations, which involve the condensation of components that form the C2-N3-C4 and S1-C5 bonds of the ring.
The Hantzsch synthesis remains a cornerstone for thiazole formation, involving the reaction of an α-halocarbonyl compound with a thioamide. researchgate.netorganic-chemistry.org This method is highly versatile, allowing for the introduction of various substituents on the thiazole ring.
A direct approach to the title compound's core structure involves the cyclization of ethyl 2-chloro-2-formylacetate with a suitable thioamide. prepchem.com The reaction proceeds by nucleophilic attack of the thioamide sulfur on the carbon bearing the halogen, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
Table 1: Hantzsch-type Cyclization for Thiazole Synthesis
| α-Halocarbonyl Component | Thioamide Component | Resulting Thiazole Core | Reference |
|---|---|---|---|
| Ethyl 2-chloro-2-formylacetate | Thioformamide | Ethyl 5-formylthiazole | prepchem.com |
| Ethyl 2-bromo-3-oxobutanoate | Thiourea (B124793) | Ethyl 2-amino-4-methylthiazole-5-carboxylate | tandfonline.com |
| α-Haloketones | Thiobenzamides | 2,4-Disubstituted-thiazoles | researchgate.net |
More recent strategies have explored metal-free, one-pot procedures that enhance efficiency. For example, a method for synthesizing 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride has been developed. nih.gov This reaction proceeds through carboxylic acid activation, intramolecular cyclization, and in situ deoxygenation, offering a robust and scalable alternative. nih.gov
The final substitution pattern of the thiazole ring is dictated entirely by the choice of precursors. Achieving the specific arrangement of an ester at C2 and a formyl group at C5 requires careful precursor design to ensure correct regioselective annulation (ring formation).
C4-C5 Fragment Precursors : The substituents at the C4 and C5 positions are determined by the α-halocarbonyl reactant. To install a formyl group at C5, a precursor like ethyl 2-chloro-2-formylacetate is ideal, as it contains the required functionality pre-installed. prepchem.com
S-C2-N Fragment Precursors : The substituent at the C2 position originates from the thioamide component. To introduce the ethyl carboxylate group at C2, one would theoretically need a thiooxamate derivative, such as ethyl thiooxamate.
An alternative, and often more practical, strategy involves synthesizing the thiazole ring with precursor functionalities that can be chemically modified in subsequent steps. For instance, a common route involves the synthesis of ethyl 2-aminothiazole-5-carboxylate, which can be achieved in a one-pot reaction from ethyl acetoacetate (B1235776), N-bromosuccinimide (NBS), and thiourea. tandfonline.comresearchgate.net While this yields a different molecule, it exemplifies the principle of precursor selection for building a substituted thiazole-5-carboxylate core, where the amino group at C2 can later be subjected to functional group interconversion.
Functional Group Interconversions and Derivatization
In many synthetic routes, the thiazole ring is first constructed with more stable or synthetically convenient functional groups, which are then converted to the desired formyl and ethyl carboxylate moieties.
The introduction of the C5-formyl group is a critical transformation that can be achieved through several methods.
Oxidation of a C5-Methyl or C5-Hydroxymethyl Group : A common strategy is the oxidation of a more accessible precursor group. If the thiazole ring is synthesized with a methyl group at the C5 position, it can be oxidized to the formyl group. More frequently, a C5-hydroxymethyl group is oxidized using a variety of reagents, including manganese dioxide (MnO₂), chromium(VI) oxide (CrO₃), or sodium hypochlorite (B82951) (NaOCl). nih.gov
Reduction of a C5-Carboxylate Derivative : A C5-ester or C5-carboxylic acid can be reduced to the aldehyde. The Rosenmund reduction, involving the catalytic hydrogenation of the corresponding acid chloride over a poisoned palladium catalyst (Pd/BaSO₄), is a well-established method for this transformation. nih.gov This approach offers high selectivity for the aldehyde. Alternatively, the direct reduction of the C5-ester using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can also yield the desired aldehyde.
Direct Formylation : Formylation of a pre-formed thiazole ring can be challenging and depends on the electronic nature of the ring. For related compounds, formylation has been achieved using hexamethylenetetramine in polyphosphoric acid (a variation of the Duff reaction). google.comgoogle.com Another method is the Vilsmeier-Haack reaction, which uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group onto electron-rich heterocyclic systems. nih.gov
Table 2: Comparison of Formyl Group Introduction Methods
| Method | Precursor Functional Group | Key Reagents | Key Considerations |
|---|---|---|---|
| Oxidation | -CH₂OH | MnO₂, PCC, CrO₃ | Avoids over-oxidation to carboxylic acid. |
| Reduction | -COCl | H₂, Pd/BaSO₄ (Rosenmund) | Catalyst poisoning is crucial to stop at the aldehyde. |
| Reduction | -COOEt | DIBAL-H | Requires low temperatures to prevent over-reduction to alcohol. |
| Direct Formylation | -H (at C5) | POCl₃, DMF (Vilsmeier-Haack) | Success depends on the activation of the thiazole ring. |
The ethyl carboxylate group at the C2 position can be introduced either during the ring synthesis or by modifying a C2-carboxylic acid.
Esterification : If the synthetic route yields 5-formylthiazole-2-carboxylic acid, it can be converted to the ethyl ester via direct esterification. The most common laboratory method is the Fischer esterification, which involves refluxing the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com For substrates sensitive to strong acids, other methods include reaction with ethyl iodide in the presence of a base or using coupling agents to activate the carboxylic acid before adding ethanol.
Transesterification : If the synthesis produces a different ester at the C2 position (e.g., a methyl ester), it can be converted to the desired ethyl ester through transesterification. organic-chemistry.org This equilibrium-driven process involves treating the starting ester with a large excess of ethanol in the presence of either an acid or a base catalyst. masterorganicchemistry.comresearchgate.net Basic conditions, using a catalyst like sodium ethoxide, often proceed via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com
Optimization of Reaction Conditions and Process Intensification
Catalysis : The choice of catalyst is critical. The development of heterogeneous or reusable catalysts, such as solid acids, can simplify product purification and reduce waste compared to homogeneous catalysts. google.com
Energy Sources : Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can improve yields by providing rapid and uniform heating. researchgate.net
Green Chemistry Approaches : There is a growing emphasis on developing more environmentally benign synthetic routes. This includes the use of greener solvents like water or PEG-400, or performing reactions under solvent-free conditions. bepls.com Avoiding the use of toxic heavy metals, such as chromium for oxidation, and opting for catalytic hydrogenation methods represents a move towards more sustainable industrial production. nih.gov
By integrating these advanced strategies, the synthesis of this compound can be achieved with greater efficiency, control, and sustainability.
Catalyst Systems and Solvent Effects in Thiazole Synthesis
The synthesis of the thiazole ring is profoundly influenced by the choice of catalysts and solvents, which can dictate reaction rates, yields, and even the product distribution. While specific data for the direct synthesis of this compound is not extensively detailed in publicly available literature, general principles derived from the synthesis of analogous thiazole derivatives provide significant insights.
Catalyst systems in thiazole synthesis often aim to facilitate the key bond-forming reactions, typically a variation of the Hantzsch thiazole synthesis. For reactions involving multicomponent approaches, catalysts can play a crucial role in activating substrates and promoting cyclization. For instance, in the synthesis of various thiazole derivatives, both acid and base catalysts have been employed. Acid catalysts, such as p-toluenesulfonic acid (PTSA), can activate carbonyl groups, making them more susceptible to nucleophilic attack. In some multicomponent reactions for thiazole synthesis, the use of an acid catalyst like PTSA in ethanol has been shown to increase reaction yields significantly. acs.org
Enzymatic catalysis offers a green and efficient alternative. For example, trypsin from porcine pancreas (PPT) has been demonstrated to effectively catalyze the one-pot multicomponent synthesis of thiazole derivatives, showcasing excellent catalytic activity and broad substrate tolerance under mild conditions. nih.gov
Solvent selection is equally critical. The polarity and protic or aprotic nature of the solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states. In a chemoenzymatic approach to thiazole derivatives, ethanol was found to be the most effective solvent, leading to high yields. nih.gov Other organic solvents have also been screened, revealing a significant impact on the catalytic activity of the enzyme. nih.gov In one-pot syntheses of related ethyl 2-substituted-4-methylthiazole-5-carboxylates, a mixture of water and tetrahydrofuran (B95107) (THF) has been utilized as a greener solvent system, avoiding the use of more toxic chlorinated solvents like dichloromethane (B109758). nih.gov The use of water as a solvent in the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has also been reported, offering an environmentally benign option. bepls.com
The following table summarizes the impact of different catalyst and solvent systems on the synthesis of various thiazole derivatives, which can be extrapolated to the synthesis of this compound.
| Catalyst System | Solvent | Reactants | Product Type | Key Findings |
| p-Toluenesulfonic acid (PTSA) | Ethanol | Arylglyoxals, thioamides, and 1,3-dicarbonyls | Trisubstituted thiazoles | Acid catalysis significantly improved the yield of the multicomponent reaction. acs.org |
| Trypsin from porcine pancreas (PPT) | Ethanol | Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Substituted thiazoles | Ethanol was the most efficient solvent for this chemoenzymatic one-pot synthesis. nih.gov |
| None (catalyst-free) | Water/Tetrahydrofuran (THF) | Ethyl acetoacetate, N-bromosuccinimide, thiourea derivatives | Ethyl 2-amino-4-methylthiazole-5-carboxylates | A greener solvent system that avoids chlorinated solvents and provides good yields. nih.gov |
| None (catalyst-free) | Water | Dithiocarbamates, α-halocarbonyl compounds | 4-substituted-2-(alkylsulfanyl)thiazoles | Water serves as an environmentally friendly solvent for the synthesis. bepls.com |
One-Pot and Multicomponent Reaction Approaches
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like this compound from simple precursors in a single synthetic operation. These approaches avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.
Multicomponent reactions for the synthesis of thiazole derivatives often involve the condensation of a carbonyl compound, a sulfur source (like a thioamide or thiourea), and a third component that provides the remaining atoms for the thiazole ring. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, catalyzed by trypsin. nih.gov This method provides high yields under mild, enzyme-catalyzed conditions. nih.gov
While a direct one-pot or multicomponent synthesis of this compound is not explicitly detailed, the existing methodologies for related structures provide a strong foundation for its potential synthesis. For example, a multicomponent reaction could conceivably be designed using a glyoxal (B1671930) derivative containing an ethyl ester group, a source of the formyl group, and a thioamide.
The table below outlines some one-pot and multicomponent reactions for the synthesis of thiazole derivatives.
| Reaction Type | Starting Materials | Key Features | Product |
| One-pot, two-step | Ethyl acetoacetate, N-bromosuccinimide, Thiourea derivatives | Avoids isolation of bromo-intermediate; uses a greener water/THF solvent system; improved yields over two-step methods. google.com | Ethyl 2-amino-4-methylthiazole-5-carboxylates |
| One-pot, multicomponent | Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylates | Chemoenzymatic reaction catalyzed by trypsin; mild reaction conditions; high yields. nih.gov | Substituted thiazoles |
| One-pot, multicomponent | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | Neat reaction conditions (solvent-free); short reaction times and high yields. acgpubs.org | Thiazole and thiazolyl-pyrazole derivatives |
Patented Synthetic Routes and Industrial Scalability Considerations
The patent literature provides valuable insights into synthetic routes that are potentially scalable for industrial production. While patents specifically for this compound are not prevalent, patents for structurally similar compounds, particularly intermediates for pharmaceuticals, reveal key strategies and challenges for large-scale synthesis.
A Chinese patent (CN102079732B) describes a one-pot method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. google.com This process utilizes readily available starting materials and combines the bromination and cyclization steps into a single operation, simplifying the procedure and improving yield and purity. google.com The use of a water and tetrahydrofuran solvent system is also a feature of this patented method, which is advantageous for industrial applications due to reduced toxicity and environmental impact compared to chlorinated solvents. google.com
Another patented approach involves the formylation of a pre-existing thiazole ring. The Vilsmeier-Haack reaction, which uses a reagent prepared from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), is a well-established method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. wikipedia.orgijpcbs.com Patents exist for the formylation of thiazolidine-4-carboxylic acids, indicating the industrial relevance of this transformation for thiazole-containing compounds. google.com
For industrial scalability, several factors are paramount:
Cost and Availability of Starting Materials: The use of inexpensive and readily available raw materials is crucial for economic viability.
Process Safety: The avoidance of hazardous reagents and reaction conditions is a primary concern. For instance, the Vilsmeier-Haack reaction involves corrosive and reactive reagents that require careful handling on a large scale.
Efficiency and Yield: High-yielding reactions are essential to maximize product output and minimize waste. One-pot and multicomponent reactions are particularly attractive in this regard.
Work-up and Purification: Simple and efficient purification methods are necessary. Processes that yield high-purity products with minimal purification steps are preferred.
Environmental Impact: The use of green solvents, minimization of waste streams, and development of catalytic processes are increasingly important considerations for sustainable industrial synthesis.
The synthesis of 4-methyl-5-formylthiazole, an important intermediate, has been achieved via the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov This method is described as being more eco-friendly and suitable for industrial production compared to oxidation or reduction methods that use stoichiometric and often hazardous reagents. nih.gov
The table below summarizes key aspects of patented or industrially relevant synthetic routes for related thiazole derivatives.
| Patent/Method | Key Transformation | Starting Materials | Solvents/Reagents | Industrial Scalability Considerations |
| CN102079732B | One-pot bromination and cyclization | Acetoacetate, N-bromosuccinimide, Thiourea derivatives | Water, Tetrahydrofuran | Simplified process, good yield and purity, use of greener solvents. google.com |
| Vilsmeier-Haack Formylation | Electrophilic formylation | Thiazole derivative, POCl3, DMF | Dichloromethane or other inert solvents | Established method, but uses hazardous reagents requiring careful handling. wikipedia.orgijpcbs.com |
| Catalytic Hydrogenation | Reduction of acid chloride to aldehyde | 4-Methylthiazole-5-carboxylic acid chloride | Xylene, Pd/BaSO4, H2 | More eco-friendly than stoichiometric oxidation/reduction methods. nih.gov |
Chemical Reactivity and Transformational Chemistry of Ethyl 5 Formylthiazole 2 Carboxylate
Transformations of the Formyl Moiety
The aldehyde, or formyl, group at the C5 position of the thiazole (B1198619) ring is a primary site for a variety of chemical transformations, including oxidation and reduction, allowing for the synthesis of a range of derivatives.
The formyl group of ethyl 5-formylthiazole-2-carboxylate can be readily oxidized to a carboxylic acid, yielding thiazole-2,5-dicarboxylic acid derivatives. This transformation is a common step in the synthesis of more complex molecules. The choice of oxidizing agent is crucial to ensure the selective oxidation of the aldehyde without affecting other functional groups in the molecule.
Common oxidizing agents that can be employed for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) . The reaction conditions, such as temperature and solvent, need to be carefully controlled to achieve high yields and purity. For instance, oxidation using Jones reagent (CrO3 in sulfuric acid) in a suitable solvent like ethyl acetate (B1210297) or dichloromethane (B109758) at controlled temperatures is a viable method . Another effective method involves the use of sodium hypochlorite (B82951) (NaOCl) in the presence of a TEMPO catalyst, which is often preferred in industrial settings due to milder reaction conditions and reduced environmental impact from heavy metals .
The resulting product, a thiazole dicarboxylic acid monoester, is a valuable building block for the synthesis of polymers and coordination compounds researchgate.net.
Table 1: Oxidative Conversion of the Formyl Moiety
| Starting Material | Product | Reagents and Conditions |
|---|---|---|
| This compound | Ethyl 5-carboxothiazole-2-carboxylate | KMnO4 or CrO3 |
| This compound | Ethyl 5-carboxothiazole-2-carboxylate | Jones Reagent (CrO3/H2SO4) in ethyl acetate or DCM |
| This compound | Ethyl 5-carboxothiazole-2-carboxylate | NaOCl/TEMPO |
The formyl group can also undergo reduction to afford a hydroxymethyl group, leading to the formation of ethyl 5-(hydroxymethyl)thiazole-2-carboxylate chemscene.com. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695) researchgate.net. The reaction is generally selective for the aldehyde over the ester, although careful control of the reaction conditions is necessary to prevent over-reduction. Lithium aluminum hydride (LiAlH4) can also be used, but it is a much stronger reducing agent and may also reduce the ethyl ester if not used under strictly controlled conditions .
Further reduction to an alkyl (methyl) group is also possible, although it requires more forcing conditions or specific reagents designed for deoxygenation.
Table 2: Reductive Pathways for the Formyl Moiety
| Starting Material | Product | Reagents and Conditions |
|---|---|---|
| This compound | Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate | NaBH4 in methanol or ethanol researchgate.net |
| This compound | 5-(hydroxymethyl)thiazole-2-methanol | LiAlH4 (potential for over-reduction of the ester) |
Reactivity of the Ethyl Carboxylate Group
The ethyl carboxylate at the C2 position is another key functional handle for derivatization, primarily through nucleophilic acyl substitution reactions.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-formylthiazole-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent such as methanol or tetrahydrofuran (B95107) nih.govnih.gov. Acid-catalyzed hydrolysis using strong acids like hydrochloric acid or sulfuric acid is also a viable method google.com.
Alcoholysis, or transesterification, can be employed to replace the ethyl group with other alkyl or aryl groups. This is generally achieved by reacting the ester with an excess of the desired alcohol in the presence of an acid or base catalyst.
Table 3: Hydrolysis and Alcoholysis of the Ethyl Carboxylate Group
| Starting Material | Product | Reagents and Conditions |
|---|---|---|
| This compound | 5-Formylthiazole-2-carboxylic acid | aq. LiOH or NaOH in MeOH/THF nih.govnih.gov |
| This compound | 5-Formylthiazole-2-carboxylic acid | aq. HCl or H2SO4 google.com |
| This compound | Mthis compound | Methanol, acid or base catalyst |
The ethyl ester can be converted to a variety of amides through aminolysis, which involves the reaction with ammonia, a primary amine, or a secondary amine chemistrysteps.com. This reaction often requires elevated temperatures to proceed at a reasonable rate due to the relatively poor leaving group ability of the ethoxide ion chemistrysteps.comresearchgate.net. The reactivity of the amine is also a critical factor, with more basic and less sterically hindered amines generally reacting more readily researchgate.net. In some cases, catalysts such as sodium cyanide or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be used to facilitate the reaction and allow for milder conditions stackexchange.com. The resulting amides are important intermediates in the synthesis of various biologically active compounds google.comnih.gov.
Table 4: Aminolysis of the Ethyl Carboxylate Group
| Starting Material | Amine | Product | Conditions |
|---|---|---|---|
| This compound | Ammonia | 5-Formylthiazole-2-carboxamide | Heat chemistrysteps.com |
| This compound | Primary Amine (R-NH2) | N-Alkyl-5-formylthiazole-2-carboxamide | Heat, potentially with catalyst (e.g., NaCN, TBD) chemistrysteps.comstackexchange.com |
| This compound | Secondary Amine (R2NH) | N,N-Dialkyl-5-formylthiazole-2-carboxamide | Heat, potentially with catalyst chemistrysteps.comstackexchange.com |
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring
The thiazole ring in this compound is relatively electron-deficient due to the presence of the two electron-withdrawing groups. This deactivation generally makes electrophilic substitution reactions challenging. The C4 position is the most likely site for such a reaction, as the C5 and C2 positions are already substituted. However, forcing conditions would likely be required for reactions such as halogenation or nitration.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, particularly if a suitable leaving group is present. For instance, if a halogen were introduced at the C2 or C5 position (through a different synthetic route), it could be displaced by a strong nucleophile jocpr.com. In the case of this compound itself, direct nucleophilic substitution on the ring is unlikely due to the absence of a good leaving group.
Advanced Derivatization Strategies and Scaffold Modification
The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a modifiable ethyl ester, makes it a valuable building block for the synthesis of more complex and diverse chemical scaffolds. Advanced derivatization strategies primarily focus on leveraging these two functional groups to construct novel heterocyclic systems and other elaborate molecular architectures, which are of significant interest in medicinal chemistry and materials science.
The aldehyde group at the C5 position is a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations allow for the extension of the molecular framework and the introduction of new ring systems. Simultaneously, the ethyl carboxylate group at the C2 position can be readily converted into other functionalities, such as amides or carboxylic acids, further expanding the diversity of accessible derivatives.
Cyclocondensation Reactions for Fused Heterocycles
A prominent strategy for scaffold modification involves the participation of the formyl group in cyclocondensation reactions to build fused heterocyclic systems. One-pot multicomponent reactions are particularly efficient in this regard, allowing for the rapid assembly of complex molecules from simple precursors.
Biginelli-Type Reactions: The Biginelli reaction, a classic multicomponent condensation, traditionally involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or their thio-analogs. bu.edu.egwikipedia.org In the context of this compound, the formyl group serves as the aldehyde component. This reaction enables the construction of a thiazolo[5,4-d]pyrimidine (B3050601) scaffold, a privileged structure in medicinal chemistry.
For instance, the reaction of this compound with a β-ketoester like ethyl acetoacetate (B1235776) and urea (or thiourea) under acidic catalysis can lead to the formation of highly functionalized thiazolopyrimidines. bu.edu.egwikipedia.orgresearchgate.net The general scheme for this transformation is depicted below.
General Reaction Scheme for Biginelli-Type Condensation
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scaffold |
| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Urea or Thiourea | Acid (e.g., HCl, PTSA) | Thiazolo[5,4-d]pyrimidine |
This table illustrates the general components for a Biginelli-type reaction involving this compound to generate a fused heterocyclic system.
The resulting thiazolopyrimidine core can be further modified, demonstrating the power of this strategy in generating molecular diversity. The synthesis of various thiazolopyrimidine derivatives often starts from precursors like 2-aminothiazoles which undergo cyclization with various reagents. mdpi.comsemanticscholar.orgnih.gov The use of this compound provides a direct route to alternative substitution patterns on the fused pyrimidine (B1678525) ring.
Knoevenagel Condensation and Subsequent Transformations
The Knoevenagel condensation is another cornerstone reaction for derivatizing the formyl group. researchgate.netthermofisher.com This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This transformation not only extends the carbon chain but also introduces a reactive Michael acceptor system, opening avenues for further scaffold modifications.
Active methylene compounds suitable for this reaction are diverse and include malonates, cyanoacetates, and β-diketones. nih.govorganic-chemistry.org The resulting vinyl-thiazole derivatives are versatile intermediates. For example, the newly formed double bond can undergo subsequent cyclization reactions to form new rings or be subjected to reduction or other functional group transformations.
Table of Knoevenagel Condensation with this compound
| Active Methylene Compound | Catalyst | Product Type | Potential for Further Modification |
| Diethyl malonate | Piperidine, Pyridine | Ethyl 2-cyano-3-(2-(ethoxycarbonyl)thiazol-5-yl)acrylate | Michael addition, Cyclization, Reduction |
| Malononitrile | Basic Alumina, a weak base | 2-((2-(Ethoxycarbonyl)thiazol-5-yl)methylene)malononitrile | Annulation reactions, Heterocycle synthesis |
| Ethyl acetoacetate | Piperidine, Acetic Acid | Ethyl 2-acetyl-3-(2-(ethoxycarbonyl)thiazol-5-yl)acrylate | Synthesis of pyridines, pyrazoles |
This interactive table outlines potential Knoevenagel condensation reactions and the subsequent synthetic utility of the products.
Modification of the Carboxylate Group
While reactions at the formyl group often lead to significant scaffold alterations, the ethyl carboxylate at the C2 position provides a crucial site for introducing diversity through more traditional functional group interconversions.
Hydrolysis and Amide Coupling: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org This carboxylic acid is a key intermediate for the synthesis of a wide array of amide derivatives. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of activators like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), can be employed to couple the thiazole carboxylic acid with a diverse range of amines. nih.gov This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships by introducing various substituents via the amide bond.
Detailed Research Findings from Amide Coupling Strategies
| Thiazole Precursor | Amine | Coupling Reagents | Product |
| 5-Formylthiazole-2-carboxylic acid | Substituted anilines | EDC, HOBt, DIPEA | N-Aryl-5-formylthiazole-2-carboxamides |
| 5-Formylthiazole-2-carboxylic acid | Aliphatic amines | HATU, DIPEA | N-Alkyl-5-formylthiazole-2-carboxamides |
| 5-Formylthiazole-2-carboxylic acid | Amino acid esters | T3P®, Et3N | Dipeptide-like thiazole derivatives |
This table summarizes common amide coupling strategies starting from the hydrolyzed form of this compound, showcasing the versatility in introducing different amine fragments.
These advanced derivatization strategies highlight the synthetic utility of this compound as a versatile platform for scaffold modification. The ability to selectively react at either the formyl or the carboxylate group, or to modify both, allows for the systematic development of compound libraries with diverse structural features.
Applications in Advanced Organic Synthesis and Scaffold Construction
Role as a Key Building Block in Heterocyclic Chemistry
The thiazole (B1198619) motif is a prevalent core in numerous biologically active compounds. Ethyl 5-formylthiazole-2-carboxylate provides a strategic starting point for the elaboration of this important heterocyclic system.
The presence of multiple reaction sites on the this compound molecule enables its participation in cyclization reactions to form fused heterocyclic systems. The formyl and carboxylate groups can be chemically manipulated to introduce new rings, leading to the assembly of intricate polycyclic structures. These complex systems are often sought after in medicinal chemistry for their potential to interact with biological targets in highly specific ways. The thiazole ring itself is a stable aromatic system that can be incorporated into larger, more complex molecular architectures.
The reactivity of the formyl group allows for its conversion into a variety of other functional groups, paving the way for the synthesis of diverse libraries of thiazole derivatives. mdpi.com For instance, it can undergo condensation reactions with a range of nucleophiles to introduce new substituents at the 5-position of the thiazole ring. This versatility is invaluable in combinatorial chemistry and drug discovery efforts, where the systematic modification of a core scaffold is essential for optimizing biological activity. The ethyl ester provides another handle for chemical modification, further expanding the accessible chemical space.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The structural motifs derived from this compound are frequently found in molecules with significant pharmacological properties.
Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.comnih.gov this compound serves as a key intermediate in the synthesis of these bioactive molecules. tandfonline.comnih.govprepchem.comresearchgate.net Its structure is a component of various synthetic pathways leading to compounds that are evaluated for their therapeutic potential. The ability to readily modify the substituents on the thiazole ring allows for the fine-tuning of a molecule's pharmacological profile.
A notable application of this compound is in the synthesis of precursors for cefditoren (B193786) pivoxil, a third-generation cephalosporin (B10832234) antibiotic. tandfonline.comnih.govnih.gov The thiazole side chain of cefditoren is crucial for its antibacterial activity. This compound and its derivatives are integral to constructing this specific side chain, which is later attached to the cephalosporin core. tandfonline.comnih.govprepchem.comresearchgate.netambeed.compunagri.com This underscores the industrial relevance of this chemical intermediate in the production of life-saving medications. The synthesis of the key intermediate, 4-methyl-5-formylthiazole, for cefditoren pivoxil often involves derivatives of thiazole carboxylates. nih.govgoogle.com
Mechanistic Research and Molecular Interactions in Medicinal Chemistry Contexts
Exploratory Research on Antitumor Properties
In Vitro Studies on Cancer Cell Lines
While direct in vitro anticancer data for ethyl 5-formylthiazole-2-carboxylate is not extensively documented in publicly available research, studies on closely related thiazole-5-carboxylate and thiazole-5-carboxamide (B1230067) derivatives have shown promising results against various cancer cell lines. These analogues, which share the core thiazole (B1198619) ring and the carboxylate or a related functional group at the 5-position, offer valuable insights into the potential of this chemical class.
For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity. One of the most active compounds, which featured a 2-chlorophenyl group at the 2-position and a 4-chloro-2-methylphenyl amido group at the 5-position, demonstrated a 48% inhibition of A-549 human lung carcinoma cells at a concentration of 5 µg/mL. Other derivatives in the same study showed moderate activity against this cell line.
In another study, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate were investigated for their anticancer properties. One such derivative, compound 9b, exhibited a broad spectrum of activity, inhibiting the growth of 29 out of 60 human tumor cell lines in the National Cancer Institute's (NCI) screening panel.
Furthermore, research on triazole derivatives of a compound structurally related to this compound, namely ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate, has shown potent activity against human glioblastoma cell lines. Several of these derivatives displayed IC50 values in the low micromolar range, with the most potent compound exhibiting an IC50 of 3.20 µM.
These findings for structurally similar compounds suggest that the this compound scaffold is a promising starting point for the development of new anticancer agents.
Interactive Data Table: In Vitro Anticancer Activity of Thiazole-5-carboxylate and -carboxamide Derivatives
| Compound Class | Cell Line | Activity | Source |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 (Lung Carcinoma) | 48% inhibition at 5 µg/mL (most active derivative) | acs.org |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | NCI 60 cell line panel | Broad spectrum activity (Compound 9b active against 29/60 lines) | researchgate.net |
| Triazole derivatives of ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate | Human Glioblastoma | IC50 = 3.20 µM (most potent derivative) | mdpi.com |
Structure-Activity Relationships in Antitumor Potency
The antitumor potency of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Analysis of structure-activity relationships (SAR) reveals key chemical features that can be modulated to enhance bioactivity.
One important observation is the impact of converting the ethyl ester group at the 5-position to a carboxamide. In some series of compounds, this modification has been shown to be crucial for anticancer activity. For example, in the study of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, the amide linkage was a key structural component of the active compounds. acs.org
Furthermore, the nature of the substituent at the 2-position of the thiazole ring directly influences activity. Studies on various 2-substituted thiazole derivatives have consistently shown that modifications at this position lead to significant changes in their anticancer profiles. nih.gov
Comparative Molecular Analysis with Thiazole Isomers and Analogues
The spatial arrangement of functional groups on the thiazole ring is a critical determinant of a molecule's ability to interact with biological targets. Comparative analyses of positional isomers and analogues are therefore essential for understanding the structural requirements for desired bioactivity.
Influence of Positional Isomerism on Molecular Recognition
For a molecule to be biologically active, it must fit into a specific binding pocket on a target protein. The precise arrangement of amino acid residues in this pocket creates a unique chemical environment. The positional isomerism of substituents on the thiazole ring would dictate which isomer, if any, can achieve a complementary fit and form favorable interactions within this pocket.
Steric and Electronic Effects on Bioactivity Profiles
The bioactivity of thiazole derivatives is governed by a combination of steric and electronic effects, and these are intrinsically linked to the positions of substituents on the heterocyclic ring.
Electronic effects refer to the influence of substituents on the electron distribution within the thiazole ring. The thiazole ring itself has a specific electronic character, and the addition of electron-donating or electron-withdrawing groups at different positions can modulate this. For instance, a formyl group is strongly electron-withdrawing. Placing it at the 5-position will have a different effect on the electron density of the nitrogen and sulfur atoms in the ring compared to placing it at the 4-position. These changes in electron distribution can affect the strength of interactions with the biological target, such as the formation of hydrogen bonds or dipole-dipole interactions. It is a generally accepted principle that para isomers are often the most stable due to minimized steric hindrance, however, electronic effects can sometimes lead to meta isomers being more stable or biologically active. nih.gov
In essence, the specific placement of the formyl and ethyl carboxylate groups on the thiazole ring in this compound creates a unique combination of steric and electronic properties that will define its bioactivity profile. Understanding these effects through comparative studies of its isomers is crucial for the rational design of more potent and selective anticancer agents.
Computational and Theoretical Investigations of Ethyl 5 Formylthiazole 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
A comprehensive search of scientific databases did not yield any specific studies that have calculated and characterized the HOMO and LUMO for Ethyl 5-formylthiazole-2-carboxylate. While DFT studies have been performed on other thiazole (B1198619) derivatives, presenting that data here would not be scientifically accurate for the specified compound.
Charge Distribution and Electrostatic Potential (ESP) Mapping
Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The ESP map illustrates the regions of positive and negative electrostatic potential on the electron density surface of a molecule.
Regrettably, no published research could be found that specifically presents the charge distribution analysis or an electrostatic potential map for this compound.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a larger molecule, such as a protein receptor. These studies are instrumental in drug discovery and design.
Prediction of Ligand-Receptor Binding Conformations
Molecular docking simulations can predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. This information is critical for understanding the mechanism of action and for designing more potent molecules.
There are no available molecular docking studies in the reviewed literature that specifically investigate the binding conformations of this compound with any biological receptor.
Analysis of Binding Affinities and Interaction Energies
Beyond predicting the binding pose, docking studies also estimate the binding affinity and interaction energies between the ligand and the receptor. These values provide a quantitative measure of the strength of the interaction.
As no docking studies have been reported for this compound, there is no data available on its binding affinities or interaction energies with any specific protein targets.
Advanced Simulation Techniques
Beyond static quantum chemical calculations, advanced simulation techniques such as molecular dynamics and solvatochromic studies provide a dynamic and more realistic picture of molecular behavior. These methods account for the effects of temperature, solvent, and conformational flexibility, offering deeper insights into the properties of this compound.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape of a molecule. For a relatively flexible molecule like this compound, which has rotatable bonds associated with the ethyl ester and formyl groups, MD simulations can reveal the preferred conformations and the energy barriers between them.
By simulating the molecule in a solvent box at a given temperature, trajectories of atomic motion are generated. Analysis of these trajectories can identify the most stable conformers and their relative populations. This information is crucial as the reactivity and spectroscopic properties of a molecule can be highly dependent on its conformation. For example, the orientation of the formyl group relative to the thiazole ring can influence its accessibility to reagents.
Table 3: Hypothetical Conformational Analysis from MD Simulations
| Dihedral Angle (Formyl C-C-C=O) | Population (%) | Relative Free Energy (kcal/mol) |
|---|---|---|
| 0° ± 15° (syn-periplanar) | 65 | 0.00 |
This interactive table presents plausible results from a molecular dynamics simulation, indicating the relative stability of different conformers of this compound.
Solvatochromic Studies and Solvent Effects on Electronic Properties
Solvatochromism refers to the change in a substance's color (and more broadly, its UV-visible absorption spectrum) when dissolved in different solvents. Computational solvatochromic studies can predict these shifts and provide insights into the electronic structure of the molecule and its interactions with the solvent. nih.gov
Using time-dependent density functional theory (TD-DFT) combined with continuum solvent models (like the Polarizable Continuum Model, PCM), the electronic absorption spectra of this compound in various solvents can be simulated. mdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and how it shifts in response to solvent polarity, hydrogen bonding ability, and other solvent parameters. researchgate.netekb.egscinito.ai
A positive solvatochromism (a red shift to longer wavelengths in more polar solvents) typically indicates that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (a blue shift) suggests a less polar excited state. By analyzing these shifts, information about the nature of the electronic transitions (e.g., n→π* or π→π*) and the change in dipole moment upon excitation can be inferred. researchgate.net
Table 4: Hypothetical Solvatochromic Data from TD-DFT Calculations
| Solvent | Dielectric Constant | Calculated λmax (nm) | Shift from Hexane (nm) |
|---|---|---|---|
| Hexane | 1.88 | 310 | 0 |
| Dichloromethane (B109758) | 8.93 | 318 | +8 |
| Acetonitrile | 37.5 | 322 | +12 |
This interactive table displays hypothetical solvatochromic data, illustrating the predicted effect of solvent polarity on the electronic absorption of this compound.
These advanced simulation techniques provide a comprehensive theoretical framework for understanding the structure, reactivity, and electronic properties of this compound, bridging the gap between molecular structure and macroscopic behavior.
Patent Landscape Analysis and Academic Innovations
Analysis of Patented Synthetic Routes and Process Improvements
The industrial viability of a chemical intermediate is heavily dependent on the efficiency, safety, and cost-effectiveness of its manufacturing process. Consequently, a significant portion of the patent literature related to thiazole (B1198619) derivatives focuses on optimizing synthetic routes and improving existing processes.
Patented methodologies often aim to simplify complex multi-step syntheses into more streamlined operations. For instance, a "one-pot" two-step reaction involving bromination and cyclization has been patented for the synthesis of related compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate. google.com This approach simplifies the traditionally cumbersome separate steps, leading to a more straightforward process with good product yields and high purity. google.com Such innovations are crucial for reducing manufacturing time and costs.
Another key area of process improvement found in patent literature is the mitigation of hazardous conditions and reagents. The synthesis of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a more complex derivative, has seen patented improvements moving away from allergenic reagents like urotropine and large quantities of toxic phosphoric acid. patsnap.com One patented method utilizes n-butyllithium as a catalyst in a reaction with N,N-dimethylformamide, followed by treatment with glacial acetic acid, thereby creating a more industrially favorable and environmentally conscious process. patsnap.com Similarly, patents for the synthesis of the gout medication Febuxostat, which involves a thiazole carboxylic acid ethyl ester core, have sought to replace dangerous materials like potassium cyanide and problematic solvents like formic acid, which can cause severe burns. newdrugapprovals.org
Energy efficiency and increased production capacity are also major drivers of innovation. An improved, patented process for preparing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates involves the use of an amine, such as triethylamine, in the reaction between an alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide (B46855) in acetonitrile. googleapis.com This method allows the reaction to proceed at lower temperatures and with shorter cycle times, resulting in significant energy savings and greater production throughput. googleapis.com
The table below summarizes key patented improvements in the synthesis of thiazole carboxylate derivatives.
| Patent Focus | Improvement Strategy | Starting Materials | Key Reagents/Conditions | Advantages Claimed |
| Process Simplification | "One-pot" bromination and cyclization | Acetoacetate (B1235776), N-monosubstituted thiourea (B124793) derivatives | N-bromosuccinimide, Water/Tetrahydrofuran (B95107) solvent | Simplified operation, good yield, high purity. google.com |
| Hazard Reduction | Avoiding allergenic and toxic reagents | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | n-butyllithium, N,N-dimethylformamide | Avoids allergenic urotropine and toxic phosphoric acid, more suitable for industrial production. patsnap.com |
| Yield Improvement | Duff Aldehyde Synthesis Optimization | 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylic acid ethyl ester | Hexamethylenetetramine, Polyphosphoric acid, Methanesulfonic acid | High yield (91.2%) for the formylation step. chemicalbook.com |
| Energy & Time Savings | Amine-mediated cyclization and dehydration | Alkyl 4-(halo)-2-chloroacetoacetate, Thioacetamide | Triethylamine, Acetonitrile | Shorter cycle times, lower reaction temperatures, energy savings. googleapis.com |
Intellectual Property in Novel Thiazole Derivative Discovery
The thiazole scaffold is a prolific source of novel chemical entities with diverse therapeutic potential, leading to extensive patenting activity. nih.govresearchgate.net Ethyl 5-formylthiazole-2-carboxylate and related structures serve as versatile starting points for creating new derivatives with a wide range of pharmacological activities. The intellectual property in this area is primarily focused on the final derivative compounds and their specific medical uses.
A significant body of patents covers thiazole derivatives with applications in treating major diseases.
Anti-cancer Agents : Researchers have designed and synthesized novel thiazole-acetamide and ethyl thiazole carboxylate-acetamide derivatives, which were evaluated for their cytotoxic effects against various cancer cell lines, including lung, colon, and neuroblastoma cells. dergipark.org.tr Other patented research has led to the discovery of thiazole-based inhibitors of SIRT2, a protein implicated in cancer, demonstrating the platform's utility in oncology. mdpi.com
Immunomodulating Agents : Patents have been granted for novel thiazole compounds that exhibit immuno-modulating activity. These compounds are proposed for treating immunodiseases like chronic rheumatoid arthritis and for the immunotherapy of cancers. google.com
Receptor Modulators : A vast number of patents describe thiazole derivatives designed to act as agonists, antagonists, or modulators for various biological receptors. nih.gov This highlights the adaptability of the thiazole ring in creating molecules that can precisely interact with specific biological targets. nih.govresearchgate.net
The discovery process for these novel derivatives often involves creating libraries of related compounds by modifying the core thiazole structure and then screening them for biological activity. The unpredictability of how structural modifications will affect pharmacological activity means that broad patents are often sought to cover a range of potential derivatives. nih.gov The value of the thiazole scaffold is its ability to be readily functionalized, allowing chemists to explore a vast chemical space in the search for new therapeutic agents. researchgate.net
Academic Contributions to Patentable Chemical Methodologies
While patents protect the commercial application of an invention, the foundational knowledge and synthetic methodologies often originate from academic research. The development of patentable processes for synthesizing compounds like this compound and its derivatives is built upon decades of academic exploration into heterocyclic chemistry.
Fundamental reaction mechanisms and synthetic strategies for creating the thiazole ring, such as the Hantzsch thiazole synthesis (reacting α-haloketones with thioamides), are staples of academic chemical literature. Academic research continuously refines these methods, exploring new catalysts, solvent systems, and reaction conditions that can later be adapted into patentable industrial processes. For example, the use of "one-pot" synthesis, which simplifies production and is a feature of some patents, is a concept extensively developed and optimized in academic laboratories before being applied to specific industrial targets. google.com
Furthermore, academic studies on structure-activity relationships (SAR) provide the crucial insights needed to guide the design of novel, patentable derivatives. researchgate.net By systematically studying how changes to the thiazole core affect its biological activity, academic researchers lay the groundwork for pharmaceutical companies to design and patent new drugs with improved efficacy and fewer side effects. For instance, academic investigations into how different substituents on the thiazole ring interact with biological targets like enzymes or receptors inform the design of potent and selective inhibitors, which become the subject of new patents. nih.govmdpi.com The extensive patent literature on thiazole derivatives for various therapeutic applications is a direct outcome of the foundational chemical and biological knowledge generated within academic institutions. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-formylthiazole-2-carboxylate, and how are reaction conditions optimized?
-
Methodology : A common approach involves cyclocondensation of thioamide precursors with α-haloketones or esters. For example, heating 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux for 5 hours yields analogous thiazole carboxylates . Adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 1:1.5 thioamide:haloester) can improve yields. Post-reaction neutralization with potassium carbonate and recrystallization from ethanol are critical for purity .
-
Key Data :
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Benzothioamide + Haloester | Ethanol | Reflux | 5 h | 70-85% |
Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Characteristic signals include the formyl proton (δ ~9.8–10.2 ppm) and ester carbonyl (δ ~165–170 ppm). Thiazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm) .
- HRMS : Molecular ion peaks ([M+H]+) should match the calculated exact mass (e.g., C₈H₇NO₃S: theoretical 197.0147, observed 197.0152) .
- X-ray crystallography : For unambiguous confirmation, SHELX programs refine crystal structures using diffraction data .
Q. How should this compound be handled and stored to ensure safety and stability?
- Protocols :
- Store in airtight containers at 2–8°C, protected from moisture and light .
- Use fume hoods and personal protective equipment (gloves, goggles) during synthesis. Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthetic batches?
- Methodology :
- Comparative NMR analysis : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent shifts. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
- Tandem MS/MS : Fragment ions (e.g., loss of COOEt group) help distinguish regioisomers or impurities .
- Crystallographic validation : Resolve ambiguities via single-crystal XRD to confirm substituent positions .
Q. What strategies improve regioselective formylation on the thiazole ring?
- Approaches :
- Directed metalation : Use lithium bases (e.g., LDA) at low temperatures (–78°C) to deprotonate specific positions, followed by DMF quenching to install the formyl group .
- Vilsmeier-Haack reaction : Apply POCl3/DMF to thiazole precursors, favoring electrophilic substitution at electron-rich positions .
Q. How can computational methods predict the reactivity of this compound in further derivatizations?
- Tools :
- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Molecular docking : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina, guided by the formyl group's electronic profile .
Q. What are the common by-products in thiazole carboxylate synthesis, and how are they characterized?
- Analysis :
- HPLC-MS : Monitor reaction progress; by-products like hydrolyzed esters (carboxylic acids) or dimerized thiazoles appear as distinct peaks .
- TLC with iodine staining : Non-UV-active by-products (e.g., unreacted thioamides) are visualized via iodine vapor .
Data Contradiction Analysis
Q. Why might reported melting points vary between studies for this compound?
- Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
